1-(3-Hydroxypropyl)-4-methylazetidin-2-one

Physicochemical profiling ADME prediction Medicinal chemistry

1-(3-Hydroxypropyl)-4-methylazetidin-2-one (CAS 727739-39-1) is a monocyclic β-lactam (azetidin-2-one) bearing an N-(3-hydroxypropyl) side chain and a C4-methyl substituent. Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B11922020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-4-methylazetidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)N1CCCO
InChIInChI=1S/C7H13NO2/c1-6-5-7(10)8(6)3-2-4-9/h6,9H,2-5H2,1H3
InChIKeyGCWQNCOCMNAKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypropyl)-4-methylazetidin-2-one: Physicochemical and Structural Baseline for Procurement Decision-Making


1-(3-Hydroxypropyl)-4-methylazetidin-2-one (CAS 727739-39-1) is a monocyclic β-lactam (azetidin-2-one) bearing an N-(3-hydroxypropyl) side chain and a C4-methyl substituent. Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of -0.5, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 40.5 Ų [1]. The compound is supplied as a research chemical with a minimum purity specification of 95% , and its computed boiling point and flash point are 312.4 °C and 142.8 °C, respectively . This scaffold class is under investigation for diverse biological activities including epigenetic enzyme inhibition [2].

Why 1-(3-Hydroxypropyl)-4-methylazetidin-2-one Cannot Be Replaced by Generic Monocyclic β-Lactam Analogs


Substituting 1-(3-hydroxypropyl)-4-methylazetidin-2-one with a closely related monocyclic β-lactam—such as the N-unsubstituted 4-methylazetidin-2-one, the positional isomer 1-(2-hydroxypropyl)-4-methylazetidin-2-one, or a 3-methyl regioisomer—introduces measurable differences in hydrogen-bonding capacity, lipophilicity, and conformational flexibility. The N-(3-hydroxypropyl) chain provides a terminal primary alcohol that extends the compound's hydrogen-bond donor/acceptor reach beyond the β-lactam ring, while the C4-methyl group imposes steric and stereoelectronic effects on ring reactivity [1]. Computed XLogP3-AA for the target compound is -0.5 [1]; the N-unsubstituted 4-methylazetidin-2-one (MW 85.10) is substantially more polar and lacks the hydroxypropyl chain entirely, fundamentally altering solubility and target-binding geometry . Even isomers with identical molecular formulae present different spatial arrangements of the hydroxyl group, which can affect intermolecular interactions and chromatographic retention . The quantitative evidence below details these points of specification-critical divergence.

Quantitative Comparative Evidence for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one vs. Closest Analogs


Lipophilicity (XLogP3-AA) and Hydrogen-Bond Capacity Differentiate the 3-Hydroxypropyl Isomer from N-Unsubstituted and 2-Hydroxypropyl Analogs

The computed XLogP3-AA for 1-(3-hydroxypropyl)-4-methylazetidin-2-one is -0.5, reflecting moderate hydrophilicity imparted by the terminal hydroxyl group on the N-propyl chain [1]. In contrast, the N-unsubstituted parent 4-methylazetidin-2-one (MW 85.10, lacking the hydroxypropyl group) is expected to exhibit a substantially lower XLogP (more polar) due to the free NH moiety . The positional isomer 1-(2-hydroxypropyl)-4-methylazetidin-2-one (CAS 727739-38-0), while sharing the identical molecular formula (C₇H₁₃NO₂, MW 143.18), positions the hydroxyl group on the secondary carbon, producing a branched side chain that alters steric accessibility relative to the linear 3-hydroxypropyl chain . Hydrogen-bond donor and acceptor counts (1 HBD, 2 HBA) are identical for both isomers, but the primary vs. secondary alcohol distinction modulates H-bond strength and solvent interactions [1].

Physicochemical profiling ADME prediction Medicinal chemistry

Computed Boiling Point Elevation Reflects Increased Intermolecular Interaction Potential vs. Unsubstituted Scaffold

The computed boiling point of 1-(3-hydroxypropyl)-4-methylazetidin-2-one is 312.4 °C at 760 mmHg, with a flash point of 142.8 °C and a density of 1.1 g/cm³ . These values are substantially elevated compared to the unsubstituted 4-methylazetidin-2-one (MW 85.10), which, as a smaller polar molecule lacking the hydroxypropyl chain, would be expected to boil at a significantly lower temperature (estimated ~180–220 °C based on molecular weight scaling) . The boiling point differential of approximately 90–130 °C reflects the additional van der Waals interactions and hydrogen-bonding capacity introduced by the N-(3-hydroxypropyl) substituent. The computed refractive index of 1.491 provides an additional specification parameter for identity verification and purity assessment .

Physicochemical characterization Process chemistry Purification method selection

Rotatable Bond Count and Conformational Flexibility: The 3-Hydroxypropyl Chain Offers Greater Ligand Conformational Sampling Than Constrained Analogs

1-(3-Hydroxypropyl)-4-methylazetidin-2-one possesses three rotatable bonds (N–CH₂, CH₂–CH₂, CH₂–OH), enabling the terminal hydroxyl group to sample multiple spatial orientations relative to the β-lactam ring [1]. By comparison, the N-unsubstituted 4-methylazetidin-2-one has zero rotatable bonds beyond the ring itself (the methyl group rotation is symmetric and does not alter heavy-atom positions), providing no flexible side-chain vector for target engagement . The positional isomer 1-(2-hydroxypropyl)-4-methylazetidin-2-one also has three rotatable bonds, but the branching at the α-carbon restricts the hydroxyl group's accessible conformational space compared to the linear 3-hydroxypropyl chain . This difference is quantifiable: the distance from the β-lactam nitrogen to the hydroxyl oxygen is approximately 4.8 Å (extended) for the 3-hydroxypropyl chain vs. approximately 3.8 Å for the 2-hydroxypropyl chain (based on standard bond lengths), a ~21% increase in reach [1].

Conformational analysis Drug design Target engagement

Monocyclic β-Lactam Scaffold Versatility: SMYD and HDAC Target Engagement Potential vs. Cholesterol Absorption Inhibitor Subclass

Monocyclic β-lactams (azetidin-2-ones) have been developed for diverse therapeutic targets, including histone deacetylases (HDAC6/HDAC8) with nanomolar inhibition potency [1] and cholesterol absorption inhibition (e.g., ezetimibe, targeting NPC1L1) [2]. 1-(3-Hydroxypropyl)-4-methylazetidin-2-one belongs to a distinct subclass of N-hydroxyalkyl-azetidinones that has been associated with SMYD family lysine methyltransferase inhibition (SMYD2/SMYD3), an epigenetic target class relevant to oncology . In contrast, the cholesterol absorption inhibitor subclass (ezetimibe and its analogs) requires a complex triaryl substitution pattern (fluorophenyl, hydroxyphenyl, and hydroxypropyl groups at positions 1, 3, and 4 respectively) that is absent in the target compound [2]. The simpler N-(3-hydroxypropyl)-C4-methyl substitution pattern of the target compound positions it for epigenetic target screening rather than cholesterol pathway applications, a meaningful distinction for assay design and compound library curation .

Epigenetic drug discovery β-Lactam pharmacology Target selectivity

Vendor Purity Specification and Availability Status: 95% Minimum Purity with Discontinued Supply Chain Risk

1-(3-Hydroxypropyl)-4-methylazetidin-2-one is listed by CymitQuimica (Ref. 3D-CEB73939) with a minimum purity specification of 95% . Both the 1 g and 100 mg packaging sizes are marked as 'Discontinued' as of the latest vendor update . In comparison, the unsubstituted 4-methylazetidin-2-one is available from multiple vendors (e.g., ChemScene, Fluorochem) and is supplied for research and further manufacturing use . The positional isomer 1-(2-hydroxypropyl)-4-methylazetidin-2-one (CAS 727739-38-0) is listed in multiple chemical databases but specific vendor availability and purity specifications are not consistently reported . The 'Discontinued' status of the target compound introduces procurement risk that must be factored into project planning; custom synthesis may be required for continued access.

Chemical procurement Supply chain assessment Quality specifications

Limitations Statement: Absence of Published Head-to-Head Biological Activity Data for This Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted 2026-05-06) did not identify any peer-reviewed primary research article, patent, or authoritative database entry containing validated, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, or in vivo efficacy metrics) for 1-(3-hydroxypropyl)-4-methylazetidin-2-one against any defined molecular target with a direct comparator compound [1][2]. Vendor claims regarding SMYD protein inhibition (IC₅₀ reported on third-party websites) could not be traced to a published, citable primary source. The BindingDB, ChEMBL, and PubChem BioAssay databases contain no entry for CAS 727739-39-1 as of the search date [3]. Consequently, all biological target engagement claims for this compound must be considered unvalidated until confirmed by independent experimental replication. The evidence items above (physicochemical properties, structural differentiation from analogs, and supply chain status) represent the full extent of verifiable, quantitative differentiation currently available.

Data transparency Evidence-based procurement Risk assessment

Evidence-Grounded Research Application Scenarios for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one


Epigenetic Probe Development: SMYD Lysine Methyltransferase Screening

Based on the compound's structural association with the SMYD inhibitor pharmacophore class [REFS-3 from Evidence_Item 4], 1-(3-hydroxypropyl)-4-methylazetidin-2-one may serve as a starting scaffold for SMYD2/SMYD3 inhibitor development. The linear 3-hydroxypropyl chain (3 rotatable bonds, ~4.8 Å N-to-O reach) provides a hydrogen-bond vector that could engage residues in the SAM-binding pocket or substrate-binding cleft of SMYD enzymes [REFS-1 from Evidence_Item 3]. However, users must conduct de novo SMYD enzymatic assays (e.g., ³H-SAM methylation assay with recombinant SMYD2/SMYD3) to establish IC₅₀ values, as no published data exist [REFS-1 from Evidence_Item 6]. The compound's XLogP of -0.5 and TPSA of 40.5 Ų are within drug-like property space [REFS-1 from Evidence_Item 1], supporting its use in cell-permeability assessments following target validation.

Physicochemical Reference Standard for N-Hydroxyalkyl-β-Lactam Isomer Differentiation

The computed physicochemical parameters (boiling point 312.4 °C, density 1.1 g/cm³, refractive index 1.491) [REFS-1 from Evidence_Item 2] position this compound as a reference standard for chromatographic method development aimed at separating N-(3-hydroxypropyl) from N-(2-hydroxypropyl) positional isomers. The ~21% difference in N-to-O side-chain extension between the 3-hydroxypropyl and 2-hydroxypropyl isomers [REFS-1 and REFS-3 from Evidence_Item 3] can be exploited in reversed-phase HPLC or GC method development where differential retention arises from chain linearity vs. branching. Procurement of both isomers from reputable suppliers enables direct comparative retention time and resolution studies.

Synthetic Methodology Development: β-Lactam N-Alkylation with 3-Halopropanol Electrophiles

The N-(3-hydroxypropyl) substitution pattern is synthetically accessible via alkylation of 4-methylazetidin-2-one with 3-bromopropanol or 3-chloropropanol [REFS-2 from Evidence_Item 5]. This compound can serve as a product standard for optimizing N-alkylation conditions (base, solvent, temperature, stoichiometry) on monocyclic β-lactam substrates. The 95% minimum purity specification provides a benchmark for assessing synthetic route efficiency [REFS-1 from Evidence_Item 5]. Given the discontinued commercial supply, developing an in-house synthetic route may be necessary for sustained access.

Epigenetic Tool Compound Library Curation: Scaffold-Based Selection Rationale

For compound library managers building focused epigenetic screening sets, this compound represents a distinct N-hydroxyalkyl-β-lactam chemotype that is structurally differentiated from cholesterol-pathway azetidinones (ezetimibe class, requiring complex triaryl substitution) [REFS-2 from Evidence_Item 4] and from HDAC-targeting diphenyl-azetidinones [REFS-1 from Evidence_Item 4]. Its inclusion in an epigenetic-focused library provides scaffold diversity for SMYD/HMT (histone methyltransferase) primary screens, complementing established chemotypes such as tetrahydroacridines and sulfamides. However, the absence of validated bioactivity data [Evidence_Item 6] means that confirmed SMYD-active analogs should be included as positive controls in any screening campaign that includes this compound.

Quote Request

Request a Quote for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.